フシジン酸ナトリウム

概要

説明

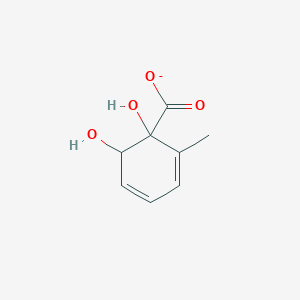

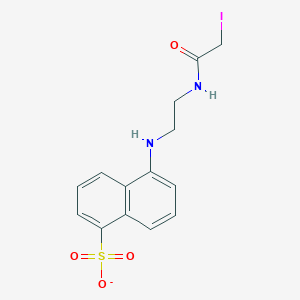

Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. It is a steroid antibiotic derived from the fermentation broth of the fungus Fusidium coccineum. Fusidate sodium is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) infections .

科学的研究の応用

Fusidate sodium has a wide range of scientific research applications, including :

Chemistry: Used as a starting material for the synthesis of new derivatives and complexes.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Used in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus and MRSA.

Industry: Employed as an additive in the production of polyvinyl chloride (PVC) to inhibit photodegradation.

作用機序

Target of Action

Fusidate Sodium, also known as Sodium Fusidate, primarily targets the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation process .

Mode of Action

Fusidate Sodium works by interfering with bacterial protein synthesis . It achieves this by preventing the translocation of EF-G from the ribosome . This inhibition of translocation during protein synthesis is the key mechanism through which Fusidate Sodium exerts its antibacterial effects .

Biochemical Pathways

This disruption can lead to a halt in bacterial growth and proliferation, thereby exerting its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of Fusidate Sodium have been studied extensively. After single intravenous administration, the elimination half-life is approximately 10 hours , total clearance is 22 ml/min , and the volume of distribution is 0.30 l/kg . After repeated administration, the half-life and the volume of distribution remain unchanged, whereas total clearance is halved to 11 ml/min . This leads to an experimental accumulation ratio higher than the theoretical one . The mean absolute bioavailability is 91% .

Result of Action

The primary result of Fusidate Sodium’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn halts their growth . This makes Fusidate Sodium effective against a range of bacterial infections.

Action Environment

The action of Fusidate Sodium can be influenced by various environmental factors. For instance, it has been shown to remain active at a low pH against certain bacteria, making it distinct from most other antibiotics .

生化学分析

Biochemical Properties

Fusidate sodium plays a crucial role in biochemical reactions by inhibiting the translocation of elongation factor G (EF-G) from the ribosome during protein synthesis. This inhibition prevents the necessary conformational changes for EF-G release, effectively blocking the protein synthesis process . Fusidate sodium interacts with various enzymes and proteins, including EF-G, which is essential for bacterial protein synthesis. By binding to EF-G, fusidate sodium disrupts the elongation cycle of protein synthesis, leading to the cessation of bacterial growth .

Cellular Effects

Fusidate sodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death . In addition to its antibacterial effects, fusidate sodium has been shown to accumulate in phagocytic cells, enhancing its intracellular activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of fusidate sodium involves its binding to elongation factor G (EF-G) after translocation and GTP hydrolysis. This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . Fusidate sodium can only bind to EF-G in the ribosome after GTP hydrolysis, making it a specific inhibitor of bacterial protein synthesis . This unique mechanism of action contributes to its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fusidate sodium have been observed to change over time. Fusidate sodium is known to be stable under various conditions, maintaining its antibacterial activity over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that fusidate sodium can cause liver problems and blood-related issues, such as jaundice and unexplained bruising or bleeding . These effects highlight the importance of monitoring the stability and degradation of fusidate sodium in laboratory settings.

Dosage Effects in Animal Models

The effects of fusidate sodium vary with different dosages in animal models. Studies have shown that sodium fusidate is poorly absorbed after oral administration in rats but is better absorbed in guinea pigs, mice, and rabbits . Subcutaneous injections of fusidate sodium in rats achieved a serum profile similar to that observed in humans, with no evidence of drug accumulation after repeated doses . Rabbits showed clear evidence of a cumulative effect, indicating that dosage adjustments may be necessary to avoid toxic or adverse effects at high doses .

Metabolic Pathways

Fusidate sodium is involved in various metabolic pathways, primarily in the liver. This interaction may result in mutual inhibition of metabolism, highlighting the importance of understanding the metabolic pathways and potential drug interactions of fusidate sodium .

Transport and Distribution

Fusidate sodium is transported and distributed within cells and tissues through various mechanisms. It is known to accumulate in phagocytic cells, enhancing its intracellular activity against bacterial infections . The transport and distribution of fusidate sodium are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of fusidate sodium plays a crucial role in its activity and function. Fusidate sodium accumulates in phagocytic cells, where it exerts its antibacterial effects . The targeting signals and post-translational modifications that direct fusidate sodium to specific compartments or organelles are essential for its effectiveness against bacterial infections . Understanding the subcellular localization of fusidate sodium can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of fusidate sodium involves the following steps :

Dissolution: Fusidic acid is dissolved in a low alcohol solution, such as ethanol or methanol, to obtain a fusidic acid solution.

Crystallization: An ethyl acetate solution is added to the fusidic acid solution to induce crystallization of fusidate sodium.

Collection and Drying: The solid phase is collected and dried to obtain fusidate sodium crystals.

Industrial Production Methods

The industrial production of fusidate sodium follows similar steps but on a larger scale. The process is designed to ensure high purity and yield, with careful control of reaction conditions to maintain the stability and quality of the final product .

化学反応の分析

Types of Reactions

Fusidate sodium undergoes various chemical reactions, including:

Oxidation: Fusidate sodium can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in fusidate sodium, altering its chemical properties.

Substitution: Substitution reactions can occur at various positions on the fusidate sodium molecule, leading to the formation of new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of fusidate sodium, as well as substituted compounds with modified functional groups .

類似化合物との比較

Fusidate sodium is unique among antibiotics due to its steroid structure and specific mechanism of action. Similar compounds include :

Fusidic acid: The parent compound of fusidate sodium, used in similar applications.

Rifampicin: Another antibiotic used in combination with fusidate sodium to treat MRSA infections.

Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by MRSA.

Fusidate sodium stands out due to its specific inhibition of EF-G and its effectiveness against resistant strains of Staphylococcus aureus.

特性

| Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. | |

CAS番号 |

751-94-0 |

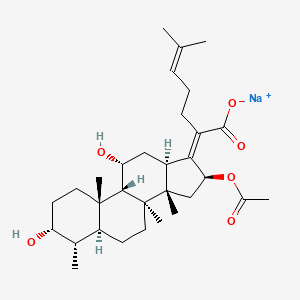

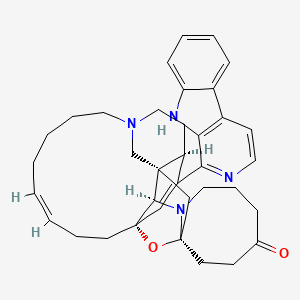

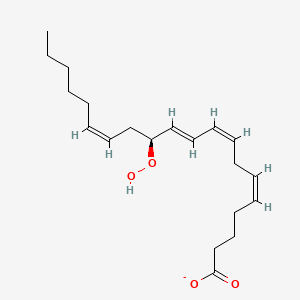

分子式 |

C31H48NaO6 |

分子量 |

539.7 g/mol |

IUPAC名 |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |

InChIキー |

ZUMDNSFJFSGPGY-JCJNLNMISA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.[Na] |

正規SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.[Na] |

melting_point |

192.5 °C |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

関連するCAS |

751-94-0 (hydrochloride salt) |

溶解性 |

5.21e-03 g/L |

同義語 |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sodium Fusidate?

A1: Sodium Fusidate (also known as Fusidic Acid sodium salt) is a bacteriostatic antibiotic that primarily targets Gram-positive bacteria. [] It works by binding to bacterial elongation factor G (EF-G), preventing the translocation step in protein synthesis. [] This disrupts the formation of peptide bonds and inhibits bacterial growth.

Q2: What are the downstream effects of Sodium Fusidate's interaction with its target?

A2: By inhibiting EF-G, Sodium Fusidate prevents the movement of tRNA and mRNA through the ribosome, halting protein synthesis. [] This leads to the accumulation of stalled ribosomes, depletion of essential proteins, and ultimately, bacterial growth arrest.

Q3: What is the molecular formula and weight of Sodium Fusidate?

A3: Sodium Fusidate has the molecular formula C31H47NaO6 and a molecular weight of 538.7 g/mol.

Q4: Is there any spectroscopic data available for Sodium Fusidate?

A4: While the provided research papers don't offer extensive spectroscopic details, they mention utilizing techniques like HPLC and UV detection for analysis. [, , ] Further research in spectroscopic databases may yield more specific information.

Q5: What factors can affect the stability of Sodium Fusidate?

A6: Sodium Fusidate stability is influenced by oxygen and humidity. [] Oxidation can occur in low humidity environments, while hydrolysis of the C-16-O-acetyl group is more prevalent at high humidity levels.

Q6: Does Sodium Fusidate exhibit any catalytic properties?

A6: Sodium Fusidate is primarily recognized for its antibiotic properties rather than catalytic activity. Its mechanism revolves around binding and inhibiting a specific protein target involved in bacterial protein synthesis.

Q7: Have there been any computational studies on Sodium Fusidate?

A8: While the provided papers don't delve into computational studies, they lay the groundwork for future research. For instance, the proposed model for Sodium Fusidate's generation rate dependency on drug concentration could be further explored using computational techniques. []

Q8: What general SHE considerations apply to working with Sodium Fusidate?

A8: As with any pharmaceutical compound, handling Sodium Fusidate requires adherence to standard laboratory safety protocols. Researchers should consult relevant safety data sheets and follow appropriate handling, storage, and disposal procedures.

Q9: How is Sodium Fusidate absorbed and distributed in the body?

A12: Sodium Fusidate demonstrates good bioavailability after oral administration, reaching peak serum concentrations within 2-3 hours. [] It is well-distributed throughout the body, achieving therapeutic levels in various tissues and fluids.

Q10: What is the elimination half-life of Sodium Fusidate?

A13: The plasma half-life of Sodium Fusidate is approximately 5-6 hours. [] It is primarily excreted in the bile and undergoes minimal metabolism in the liver.

Q11: Has Sodium Fusidate shown efficacy in treating MRSA infections?

A14: Yes, research indicates that Sodium Fusidate is effective against Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly in orthopedic patients. [, ]

Q12: What types of wound healing models have been used to study Sodium Fusidate?

A15: Researchers have employed both incision and excision wound models in diabetic rats to evaluate the wound healing properties of Sodium Fusidate. []

Q13: Are there known mechanisms of resistance to Sodium Fusidate?

A16: While Sodium Fusidate resistance remains relatively low, mutations in the bacterial EF-G can confer resistance. [] Additionally, the emergence of resistant mutants has been observed after prolonged exposure to the drug.

Q14: What are some potential adverse effects associated with Sodium Fusidate?

A17: While generally well-tolerated, Sodium Fusidate can cause gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ] Additionally, allergic reactions, including contact dermatitis and, rarely, anaphylaxis, have been reported. [, ]

Q15: What drug delivery strategies could be explored for Sodium Fusidate?

A18: Research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery and efficacy of Sodium Fusidate. [, ]

Q16: What analytical methods are commonly used to quantify Sodium Fusidate?

A20: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Sodium Fusidate in various matrices. [, ]

Q17: What is the environmental impact of Sodium Fusidate?

A17: Specific data on the ecotoxicological effects of Sodium Fusidate are limited. Further research is needed to evaluate its potential impact on aquatic and terrestrial ecosystems.

Q18: What parameters are crucial for validating analytical methods for Sodium Fusidate?

A23: Validation of analytical methods, such as HPLC assays for Sodium Fusidate, should encompass parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. []

Q19: How is the quality of Sodium Fusidate products ensured?

A19: Stringent quality control measures are employed throughout the manufacturing process of Sodium Fusidate, encompassing raw material testing, in-process controls, and finished product analysis to guarantee compliance with established standards.

Q20: When was Sodium Fusidate discovered and introduced as an antibiotic?

A25: Sodium Fusidate, isolated from Fusidium coccineum, was discovered in the 1960s and subsequently introduced as an antibiotic for treating Gram-positive bacterial infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259942.png)

![(3Z,5Z,11Z,13E)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1259944.png)

![(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B1259945.png)

![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)

![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)